6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS No.: 1190312-27-6
Cat. No.: VC2552887
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190312-27-6 |
|---|---|
| Molecular Formula | C8H5BrN2O |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H |
| Standard InChI Key | XPKQGXGRZGRNTN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1NC=C2C=O)Br |
| Canonical SMILES | C1=C(C=NC2=C1NC=C2C=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic organic compound with the chemical formula C₈H₅BrN₂O . This compound is registered under CAS number 1190312-27-6 and is also known by the systematic name 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 6-bromo- . The molecular structure features a fused ring system comprising pyrrole and pyridine moieties, with a bromine atom at the 6-position and a carboxaldehyde functional group at the 3-position .
Physical and Chemical Properties
The compound has a molecular weight of 225.042 g/mol and is typically stored at ambient temperature . Based on its structure, it possesses characteristics common to heterocyclic aromatic compounds, including limited water solubility and stability under normal laboratory conditions. The compound carries a GHS07 hazard classification, indicating it may cause irritation to skin, eyes, or respiratory system .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.042 g/mol |
| CAS Number | 1190312-27-6 |
| Storage Temperature | Ambient |
| Hazard Classification | GHS07 |
| SMILES Notation | O=CC1=CNC=2C=C(Br)C=NC12 |
| InChI | InChI=1S/C8H5BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H |
| InChI Key | XPKQGXGRZGRNTN-UHFFFAOYSA-N |
Table 1: Physical and chemical properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Table 2: Commercial pricing for 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (2025)
The compound is available at a typical purity of 97%, suitable for research and development purposes .
Global Trade Patterns
International trade data indicates significant movement of this compound in the global market. India has emerged as a prominent importer of pyrrolo pyridine derivatives, including 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde . Recent shipment records show a transaction of 10 units of this compound from China to India on March 20, 2024, valued at $429.19 . This reflects the compound's importance in the international chemical supply chain, particularly for pharmaceutical research applications.
Synthetic Applications and Reactivity
Reactive Sites and Chemical Behavior
The structure of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde contains multiple sites that influence its chemical reactivity:
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The bromine atom at the 6-position: This electron-withdrawing group increases the reactivity of the pyridine ring toward nucleophilic substitution reactions and serves as a handle for cross-coupling reactions .
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The carboxaldehyde group at the 3-position: This functional group is susceptible to nucleophilic addition reactions, allowing for the synthesis of various derivatives through reactions such as reductive amination, Wittig reactions, or aldol condensations .
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The N-H group in the pyrrole ring: This position can be functionalized through N-alkylation or N-acylation reactions, providing additional points for structural diversification .
Role as a Chemical Building Block
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science applications . The compound's fused pyrrole-pyridine scaffold appears in numerous biologically active molecules, making it valuable for pharmaceutical development . Its structural features may impart specific electronic properties, enhancing its utility in electronic materials or as a ligand in coordination chemistry .
Structural Relationships and Isomerism
Structural Isomers and Related Compounds
The compound exists within a family of structurally related heterocycles. A notable structural isomer is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, which differs in the arrangement of the fused ring system and the position of the carbaldehyde group. Other related compounds observed in recent trade data include:
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6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190319-56-2): A close analog with a carboxylic acid group instead of a carbaldehyde .
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5-Chloro-1H-pyrrolo[3,2-b]pyridine: A related scaffold with chloro substitution at a different position .
These structural variations can significantly impact physicochemical properties and biological activities, highlighting the importance of precise structural control in applications of these compounds.
Research Applications
Pharmaceutical Research
The primary application of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde appears to be in pharmaceutical research and development . The compound's structural features make it valuable for developing:
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Kinase inhibitors: The fused heterocyclic system resembles scaffolds found in various protein kinase inhibitors.
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Receptor modulators: Derivatives of this compound may interact with various cellular receptors.
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Anti-infective agents: Similar heterocyclic structures have shown antimicrobial and antiviral activities.
Material Science Applications
Beyond medicinal chemistry, the compound's electronic properties suggest potential applications in material science, particularly in the development of:
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